molecular formula C9H7ClN2O B186549 2-chloro-N-(2-cyanophenyl)acetamide CAS No. 71993-21-0

2-chloro-N-(2-cyanophenyl)acetamide

Cat. No. B186549
CAS RN: 71993-21-0
M. Wt: 194.62 g/mol
InChI Key: CDWBEGKYMWSFFH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanophenyl)acetamide is a chemical compound with the CAS Number: 71993-21-0 and a molecular weight of 194.62 . It has a linear formula of C9H7ClN2O .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-cyanophenyl)acetamide consists of a chloroacetamide group (ClCH2CONH2) attached to a cyanophenyl group (C6H4CN) .


Physical And Chemical Properties Analysis

2-chloro-N-(2-cyanophenyl)acetamide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

1. Cyanoacetylation of Amines

  • Application Summary: Cyanoacetamide-N-derivatives, including “2-chloro-N-(2-cyanophenyl)acetamide”, are considered important precursors for heterocyclic synthesis. They are extensively used as reactants to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. Many derivatives of cyanoacetamide have reported diverse biological activities .

2. Synthesis of Biologically Active Compounds

  • Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their potential as biologically active compounds .
  • Methods of Application: The synthesis was achieved via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
  • Results or Outcomes: The synthesized compounds were evaluated for their biological activity, although the specific results were not detailed in the source .

3. Synthesis of Heterocycles

  • Application Summary: Cyanoacetamide-N-derivatives, including “2-chloro-N-(2-cyanophenyl)acetamide”, are used extensively as reactants to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

4. Anti-Candida Agents

  • Application Summary: A novel class of anti-Candida agents was synthesized using benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes: The synthesized compounds were evaluated for their anti-Candida activity, although the specific results were not detailed in the source .

5. Synthesis of Quinazolinyl Acetamides

  • Application Summary: Cyanoacetamide derivatives, including “2-chloro-N-(2-cyanophenyl)acetamide”, can be used in the synthesis of quinazolinyl acetamides .
  • Methods of Application: The synthesis involves the reaction of cyanoacetic acid with aniline in boiling ethanol containing N,N-bis[2-oxo-3-oxazolidenyl]phosphorodiamidic chloride .
  • Results or Outcomes: The synthesized quinazolinyl acetamides can be used in various chemical reactions .

6. Commercial Availability

  • Application Summary: “2-chloro-N-(2-cyanophenyl)acetamide” is commercially available and can be used as a starting material in various chemical syntheses .
  • Methods of Application: The specific methods of use depend on the particular synthesis being carried out .
  • Results or Outcomes: The outcomes vary depending on the specific synthesis .

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBEGKYMWSFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356028
Record name 2-chloro-N-(2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanophenyl)acetamide

CAS RN

71993-21-0
Record name 2-chloro-N-(2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2'-cyanoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JW Lee, T Hirota, A Kumar, NJ Kim, S Irle… - …, 2015 - Wiley Online Library
Small‐molecule probes have been playing prominent roles in furthering our understanding of the molecular underpinnings of the circadian clock. We previously discovered a carbazole …
Y Li, X Qi, H Jiang, X Deng, Y Dong, T Ding… - Bioorganic & Medicinal …, 2015 - Elsevier
Sphingomyelin synthase (SMS) has been proved to be a potential drug target for the treatment of atherosclerosis. However, few SMS inhibitors have been reported. In this paper, …
Number of citations: 19 www.sciencedirect.com
L Mohammadkhani, MM Heravi - Frontiers in chemistry, 2020 - frontiersin.org
Microwave irradiation (MWI), as a unique, effective, sustainable, more economic, and greener source of energy compared to conventional heating, is applied in different organic …
Number of citations: 28 www.frontiersin.org
Y Kabri, A Gellis, P Vanelle - Green Chemistry, 2009 - pubs.rsc.org
Fast and eco-friendly microwave-irradiated reactions permitting the “green synthesis” of new 2-substituted quinazoline derivatives in aqueous medium via S-alkylation or SRN1 reaction …
Number of citations: 116 pubs.rsc.org
K Aradi - 2016 - core.ac.uk
In the last decades, the need for efficient and fast syntheses and functionalization of important condensed heterocycles such as indoles, quinolines, carbazoles and other derivatives …
Number of citations: 2 core.ac.uk

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